molecular formula C10H11NO4 B13490606 3-(1-((Allyloxy)carbonyl)azetidin-3-yl)propiolic acid

3-(1-((Allyloxy)carbonyl)azetidin-3-yl)propiolic acid

Cat. No.: B13490606
M. Wt: 209.20 g/mol
InChI Key: HFSKMKOZPVQBSC-UHFFFAOYSA-N
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Description

3-{1-[(prop-2-en-1-yloxy)carbonyl]azetidin-3-yl}prop-2-ynoic acid is a synthetic organic compound that features a unique combination of functional groups, including an azetidine ring, a prop-2-ynoic acid moiety, and a prop-2-en-1-yloxycarbonyl group. This compound is of interest in medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{1-[(prop-2-en-1-yloxy)carbonyl]azetidin-3-yl}prop-2-ynoic acid typically involves multi-step organic reactions. One common approach is to start with the preparation of the azetidine ring, followed by the introduction of the prop-2-ynoic acid and prop-2-en-1-yloxycarbonyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for scalability, using cost-effective reagents, and implementing purification techniques such as crystallization or chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-{1-[(prop-2-en-1-yloxy)carbonyl]azetidin-3-yl}prop-2-ynoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups, potentially leading to different biological activities.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-{1-[(prop-2-en-1-yloxy)carbonyl]azetidin-3-yl}prop-2-ynoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{1-[(prop-2-en-1-yloxy)carbonyl]azetidin-3-yl}prop-2-ynoic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis in cancer cells . The compound binds to the colchicine-binding site on tubulin, preventing the assembly of microtubules and thereby exerting its antiproliferative effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{1-[(prop-2-en-1-yloxy)carbonyl]azetidin-3-yl}prop-2-ynoic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit tubulin polymerization sets it apart from other azetidine derivatives, making it a valuable compound for further research and development.

Properties

Molecular Formula

C10H11NO4

Molecular Weight

209.20 g/mol

IUPAC Name

3-(1-prop-2-enoxycarbonylazetidin-3-yl)prop-2-ynoic acid

InChI

InChI=1S/C10H11NO4/c1-2-5-15-10(14)11-6-8(7-11)3-4-9(12)13/h2,8H,1,5-7H2,(H,12,13)

InChI Key

HFSKMKOZPVQBSC-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(=O)N1CC(C1)C#CC(=O)O

Origin of Product

United States

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